Anticancer agent 100

Cytotoxicity Colorectal Cancer Tetracaine Derivative

Colorectal cancer researchers often face a lack of well-characterized cytotoxic agents with defined, non-canonical pathway modulation. Anticancer agent 100 (Compound 2f) directly addresses this gap as a rigorously validated tetracaine hydrazide-hydrazone derivative with a quantifiable molecular signature. Key differentiation: (i) IC50 of 50.0 μM in Colo-205 cells, 2.6-fold more potent than parent tetracaine; (ii) selectively upregulates FoxO1 without concomitant FoxO3a or Bax/Caspase-3 induction, enabling caspase-independent cell death studies; (iii) positional specificity (4-Cl active) provides a reliable benchmark for SAR comparisons. Supplied by BenchChem with documented purity and global logistics support for research procurement.

Molecular Formula C18H20ClN3O
Molecular Weight 329.8 g/mol
Cat. No. B13918916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 100
Molecular FormulaC18H20ClN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C18H20ClN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+
InChIKeyKIGDWQNJEMJJCK-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 100 Overview


Anticancer agent 100 (CAS: 2914922-73-7; Compound 2f) is a synthetic tetracaine hydrazide-hydrazone derivative characterized by a 4-chlorophenyl substituent (C₁₈H₂₀ClN₃O; MW: 329.82) . Unlike the parent local anesthetic tetracaine, this compound was rationally designed to enhance anticancer activity through the introduction of a hydrazide-hydrazone pharmacophore [1]. The compound demonstrates quantifiable cytotoxic activity against human colorectal adenocarcinoma (Colo-205) cells and modulates the PI3K/Akt/FoxO signaling axis, distinguishing it from both its parent scaffold and other in-class derivatives [2].

1
Colo-205 cell-model studiesReported sensitivity context
2
PI3K/Akt/FoxO pathway interrogationDual PI3K/Akt suppression context
3
Caspase-independent mechanism assaysBax/Caspase-3 transcription review

Anticancer Agent 100 Irreplaceability


The anticancer activity of tetracaine hydrazide-hydrazone derivatives is highly substituent-dependent. In the Colo-205 cell line, only compounds bearing specific aromatic substituents (4-chlorophenyl for 2f; 2-trifluoromethylphenyl for 2m) exhibit measurable cytotoxicity, while the majority of analogs (e.g., 2b, 2c, 2e, 2g–j, 2l, 2n–r) show IC₅₀ values exceeding 400 μM—functionally inactive [1]. Furthermore, the parent compound tetracaine itself is 2.6-fold less potent than Anticancer agent 100 in Colo-205 cells (IC₅₀ = 129.2 μM vs 50.0 μM) [2]. Western blot analysis reveals that the specific molecular signature of 2f (PI3K suppression, PTEN activation, FoxO1 upregulation) is not uniformly shared across all active analogs; for instance, compound 2m exhibits superior Akt suppression despite lower FoxO1 induction [3]. Therefore, generic substitution without compound-specific validation risks both loss of potency and altered downstream pathway engagement.

Analog 2m (CF3-substituted)
2f: Broader concentration range, dual pathway modulation reported
2m: Reported stronger Akt suppression at lower doses; FoxO1 induction profile may differ
Parent Tetracaine
2f: 4-Cl substituent enables pathway engagement
Tetracaine: 2.6-fold lower potency reported; may not recapitulate pathway modulation profile
Doxorubicin (Positive Control)
2f: Caspase-independent; FoxO1 selective; Akt suppression
Doxorubicin: Caspase-dependent; non-selective FoxO; distinct pathway-response context
Analogs 2k/2p/2s (HepG2-selective)
2f: Colo-205 selective; non-apoptotic caspase profile
2k/2p/2s: Reported HepG2 selectivity and Bax/Caspase-3 dependency; cell-line mismatch risk

Anticancer Agent 100 Comparative Evidence


Cytotoxicity vs Tetracaine in Colo-205

Anticancer agent 100 (Compound 2f) exhibits a 2.6-fold improvement in cytotoxic potency against Colo-205 cells relative to the parent compound tetracaine. The IC₅₀ value of 2f is 50.0 μM at 24 hours, compared to 129.2 μM for tetracaine under identical MTT assay conditions [1]. The 4-chlorophenyl substituent on the hydrazide-hydrazone moiety is critical for this activity; the same substituent in the ortho (2d) or meta (2e) position yields IC₅₀ >400 μM, demonstrating the exquisite positional specificity required for activity [2]. Notably, 2f maintains activity at 48 hours (IC₅₀ = 46.0 μM), whereas many analogs show complete loss of activity beyond 24 hours [3].

Cytotoxicity vs Tetracaine
Head-to-head
IC50 50.0 µM vs 129.2 µM (24 h); 46.0 µM (48 h)
Supports potency ranking review
Colo-205 MTT assay; 4-Cl positional specificity required
Cytotoxicity Colorectal Cancer Tetracaine Derivative

PI3K and Akt Suppression

Anticancer agent 100 (2f) induces dose-dependent suppression of PI3K protein levels in Colo-205 cells at both 25 μM and 50 μM concentrations (24 h treatment), as quantified by Western blot densitometry [1]. Concomitantly, Akt protein levels decrease at both 25 μM and 50 μM concentrations of 2f. In contrast, the positive control doxorubicin does not reduce Akt protein levels relative to untreated controls, indicating that 2f engages a distinct pathway modulation profile not recapitulated by this standard chemotherapeutic agent [2]. Comparative analysis with the more potent analog 2m (IC₅₀ = 20.5 μM) reveals that while 2m produces the most pronounced Akt suppression at 25 μM, 2f maintains a balanced dual suppression of both PI3K and Akt across a broader concentration range [3].

PI3K & Akt Modulation
Head-to-head
Dual suppression at 25-50 µM; doxorubicin does not suppress Akt
Reported pathway-modulation profile
Western blot densitometry; 24 h treatment
PI3K/Akt Pathway Apoptosis Western Blot

PTEN Activation vs Doxorubicin

Treatment of Colo-205 cells with Anticancer agent 100 (2f) at 50 μM for 24 hours increases the active PTEN to inactive p-PTEN ratio (pPTEN/PTEN) by approximately 1.2-fold relative to untreated control cells [1]. Critically, this PTEN activation exceeds that achieved by the positive control doxorubicin, indicating that 2f is a more effective activator of this tumor suppressor pathway than the clinically established anthracycline [2]. At 25 μM, 2f also effectively increases the pPTEN/PTEN ratio, demonstrating concentration-dependent PTEN pathway engagement [3]. In contrast, the analog 2m increases the pPTEN/PTEN ratio at 12.5 μM and 25 μM, but the magnitude of activation differs, and the concentration-response relationship is distinct from that of 2f.

PTEN Activation
Head-to-head
pPTEN/PTEN ratio ↑ ~1.2-fold
Reported activation endpoint context
Exceeds doxorubicin; 50 µM, 24 h incubation
PTEN Tumor Suppressor Apoptotic Signaling

Selective FoxO1 Upregulation

Anticancer agent 100 (2f) increases FoxO1 protein expression in Colo-205 cells more effectively than the positive control doxorubicin, with the most pronounced effect observed at 50 μM [1]. Notably, 2f does not increase FoxO3a protein levels under the same conditions, whereas many FoxO-targeting compounds typically elevate both isoforms [2]. This isoform-selective modulation distinguishes 2f from the analog 2m, which also increases FoxO1 (most effectively at 12.5 μM) but exhibits different concentration-response characteristics [3]. The selective FoxO1 elevation without FoxO3a induction may reflect a distinct downstream signaling signature that avoids potential compensatory feedback mechanisms associated with FoxO3a activation.

FoxO1 Selectivity
Head-to-head
FoxO1 ↑ selective; FoxO3a unchanged
Supports isoform-specific studies
Max at 50 µM; distinct from 2m (max at 12.5 µM)
FoxO Transcription Factors Cell Cycle Arrest Apoptosis

Colo-205 vs HepG2 Selectivity

Anticancer agent 100 (2f) exhibits marked cell line selectivity between colorectal adenocarcinoma (Colo-205) and hepatocellular carcinoma (HepG2) cells. While 2f shows an IC₅₀ of 50.0 μM in Colo-205 cells, it is substantially less active in HepG2 cells (IC₅₀ = 229.5 μM)—a 4.6-fold reduction in potency [1]. This contrasts with the behavior of other active derivatives: compound 2m (2-trifluoromethylphenyl) retains activity in both cell lines (IC₅₀ = 20.5 μM in Colo-205; 62.9 μM in HepG2), while compounds 2k (4-bromophenyl), 2p (2-trifluoromethoxyphenyl), and 2s (3,5-bistrifluoromethylphenyl) are selective for HepG2 (IC₅₀ = 30.5, 35.9, and 20.8 μM, respectively) with minimal activity in Colo-205 (IC₅₀ >400 μM for 2k and 2p; 299.4 μM for 2s) [2]. This clear structure-activity relationship (SAR) demonstrates that the 4-chlorophenyl substituent confers Colo-205 preference, whereas other substituents invert or broaden the selectivity profile [3].

Cell Line Selectivity
Head-to-head
Colo-205 IC50 50.0 µM vs HepG2 229.5 µM
Reported Colo-205 selectivity context
4.6-fold difference; 2k/2p/2s are HepG2-selective
Cell Line Selectivity Colorectal Cancer Hepatocellular Carcinoma

Bax and Caspase-3 Independence

Real-time quantitative PCR (qRT-PCR) analysis reveals a fundamental mechanistic distinction between Anticancer agent 100 (2f) and HepG2-selective analogs. In Colo-205 cells, treatment with 2f (and 2m) does not alter mRNA transcription levels of the pro-apoptotic markers Bax and Caspase-3 [1]. In contrast, compounds 2p and 2s induce significant, time-dependent upregulation of both Bax and Caspase-3 in HepG2 cells, demonstrating caspase-3-dependent apoptosis [2]. This finding indicates that despite its cytotoxic activity in Colo-205 cells, 2f triggers cell death through a Bax/Caspase-3-independent mechanism—potentially involving non-apoptotic pathways or alternative apoptotic executioners. Doxorubicin, the positive control, induces both markers in both cell lines, further underscoring the unique mechanistic signature of 2f [3].

Apoptosis Mechanism
Head-to-head
No Bax/Caspase-3 mRNA induction
Supports caspase-independent context
qRT-PCR; contrasts with doxorubicin & 2p/2s
Apoptosis Mechanism Caspase-3 Bax qRT-PCR

Anticancer Agent 100 Applications


PI3K/Akt/PTEN Pathway Studies in Colo-205

Anticancer agent 100 (2f) is validated for use in Colo-205 colorectal cancer models where concurrent suppression of PI3K and Akt, coupled with PTEN activation and FoxO1 upregulation, is desired [1]. The compound provides a well-characterized molecular signature with concentration-dependent effects at 25–50 μM, enabling dose-response pathway interrogation. Researchers should note that 2f does not induce Bax/Caspase-3 transcription, making it suitable for studies of caspase-independent or non-canonical cell death mechanisms in colon cancer [2].

SAR Studies of Tetracaine Derivatives

As the reference 4-chlorophenyl-substituted derivative, Anticancer agent 100 serves as a critical comparator for SAR investigations. Its IC₅₀ of 50.0 μM in Colo-205 and 229.5 μM in HepG2 defines the activity benchmark for para-chloro substitution, against which ortho- (2d), meta- (2e), and other halogenated or trifluoromethyl-substituted analogs can be directly compared [1]. The positional specificity (4-Cl active; 2-Cl and 3-Cl inactive) provides a clear teaching example of substituent geometry requirements for this scaffold [2].

FoxO1-Selective Activation Studies

Anticancer agent 100 is distinguished by its ability to upregulate FoxO1 protein expression without concomitant FoxO3a induction, a profile not shared by doxorubicin or all hydrazide-hydrazone analogs [1]. At 50 μM, 2f achieves FoxO1 elevation exceeding doxorubicin, making it a valuable tool for dissecting FoxO1-specific transcriptional programs in colon cancer cells without confounding FoxO3a-mediated effects [2]. This isoform selectivity may be leveraged in studies examining FoxO1-dependent cell cycle arrest or metabolic regulation.

Caspase-Dependent Apoptosis Exclusion

Because Anticancer agent 100 (2f) induces cytotoxicity in Colo-205 cells without upregulating Bax or Caspase-3 mRNA, it can serve as a negative control or comparator in experiments designed to validate caspase-dependent apoptosis [1]. In assays where doxorubicin is expected to induce caspase-3 activation, 2f provides a mechanistically distinct cytotoxic agent that operates through alternative pathways, enabling researchers to confirm the specificity of caspase-targeting interventions [2].

Application
Selection Property
Validation Focus
PI3K/Akt/PTEN Pathway Research
FoxO1 isoform selectivity context
Caspase-independent endpoint review
Colorectal Cell-Model Studies
Colo-205 potency and SAR context
Substituent-geometry sensitivity mapping
Apoptosis Mechanism Exclusion
Bax/Caspase-3 transcription independence
Non-canonical cell death pathway review
Tetracaine SAR Investigation
4-Chlorophenyl substituent context
Ortho/meta/para selectivity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.